molecular formula C13H21N5O2 B1393161 tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate CAS No. 1041054-18-5

tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate

Cat. No.: B1393161
CAS No.: 1041054-18-5
M. Wt: 279.34 g/mol
InChI Key: KVQHCKUTCGHMBO-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 1041054-18-5 . It has a molecular weight of 279.34 and its IUPAC name is tert-butyl 4-(4-amino-2-pyrimidinyl)-1-piperazinecarboxylate . The compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular formula of this compound is C13H21N5O2 . The InChI code for this compound is 1S/C13H21N5O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-15-5-4-10(14)16-11/h4-5H,6-9H2,1-3H3,(H2,14,15,16) .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . The exact mass of the compound is 279.17000 and it has a LogP value of 1.70000 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization : The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized via a condensation reaction, characterized by various spectroscopic methods, and its crystal structure was determined, revealing weak intermolecular interactions and moderate biological activity (Sanjeevarayappa et al., 2015).
  • Crystal Structure Details : The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate was described, showcasing typical bond lengths and angles of this piperazine-carboxylate (Mamat et al., 2012).

Biological and Medicinal Research

  • Biological Activities : Two derivatives of N-Boc piperazine, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, were synthesized and characterized. They exhibited moderate antibacterial and antifungal activities against several microorganisms (Kulkarni et al., 2016).
  • Role in Anti-Obesity Treatments : Tert-butyl-5-methylpyrimidin-piperazine derivatives were evaluated for their anti-obesity activities, with some compounds showing significant effects in regulating serum biomarkers and reducing the weight of body, liver, and fat in a diet-induced obesity mouse model (Chen et al., 2014).

Chemical and Industrial Applications

  • Corrosion Inhibition Properties : Tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate was investigated for its corrosion inhibition properties on carbon steel in acidic solutions, revealing high inhibition efficiency and strong, spontaneous adsorption on the metal surface (Praveen et al., 2021).

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . Safety precautions include wearing suitable personal protective equipment, ensuring adequate ventilation, and avoiding dust formation . In case of contact with skin or eyes, it’s recommended to wash with copious amounts of water and seek medical attention if irritation persists .

Biochemical Analysis

Biochemical Properties

Tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, altering their catalytic activity. The nature of these interactions can vary, including hydrogen bonding, hydrophobic interactions, and ionic interactions .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins, leading to changes in downstream signaling events. Additionally, it can affect the expression of specific genes, thereby altering cellular functions and metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to enzymes, inhibiting or activating their activity. This compound may also interact with DNA or RNA, influencing gene expression. These interactions can lead to changes in cellular processes, such as cell growth, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. For instance, it may degrade into different metabolites, which can have distinct biological activities. Long-term studies in vitro or in vivo can provide insights into the temporal effects of this compound on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or apoptosis. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in specific metabolic pathways, leading to changes in the production or utilization of metabolites. These interactions can have significant effects on cellular metabolism and overall cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. It may interact with transporters or binding proteins, influencing its localization and accumulation. Understanding the transport and distribution mechanisms can provide insights into the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization can influence the compound’s interactions with biomolecules and its overall biological effects .

Properties

IUPAC Name

tert-butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-15-5-4-10(14)16-11/h4-5H,6-9H2,1-3H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQHCKUTCGHMBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674288
Record name tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041054-18-5
Record name tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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